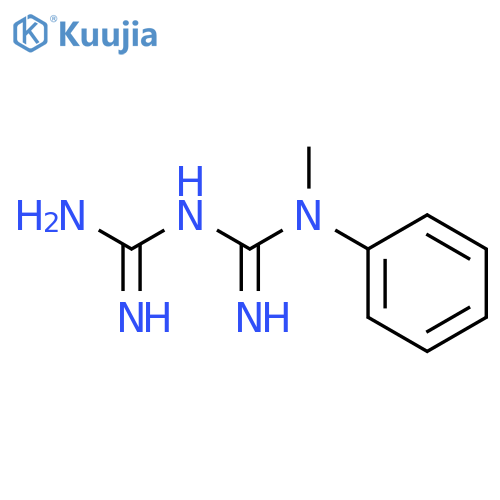Cas no 60815-27-2 (N'-(Diaminomethylene)-N-methyl-N-phenylguanidine hydrochloride)

60815-27-2 structure
商品名:N'-(Diaminomethylene)-N-methyl-N-phenylguanidine hydrochloride
N'-(Diaminomethylene)-N-methyl-N-phenylguanidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- IMIDODICARBONIMIDIC DIAMIDE, N-METHYL-N-PHENYL-
- 3-(diaminomethylidene)-1-methyl-1-phenylguanidine
- 60815-27-2
- N'-(diaminomethylene)-N-methyl-N-phenylguanidinehydrochloride
- 3-(diaminomethylidene)-1-methyl-1-phenylguanidine;hydrochloride
- MFCD27756558
- N'-(diaminomethylene)-N-methyl-N-phenylguanidine hydrochloride
- H35322
- N'-(Diaminomethylene)-N-methyl-N-phenylguanidine hydrochloride
-
- インチ: InChI=1S/C9H13N5.ClH/c1-14(9(12)13-8(10)11)7-5-3-2-4-6-7;/h2-6H,1H3,(H5,10,11,12,13);1H
- InChIKey: LYDGJEPAVQJJOG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 227.0937732Da
- どういたいしつりょう: 227.0937732Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.5Ų
N'-(Diaminomethylene)-N-methyl-N-phenylguanidine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N271045-250mg |
N'-(Diaminomethylene)-N-methyl-N-phenylguanidine hydrochloride |
60815-27-2 | 250mg |
$ 185.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625902-1g |
N-Methyl-N-phenylimidodicarbonimidic diamide |
60815-27-2 | 98% | 1g |
¥2626 | 2023-04-13 | |
| TRC | N271045-500mg |
N'-(Diaminomethylene)-N-methyl-N-phenylguanidine hydrochloride |
60815-27-2 | 500mg |
$ 300.00 | 2022-06-03 | ||
| TRC | N271045-1000mg |
N'-(Diaminomethylene)-N-methyl-N-phenylguanidine hydrochloride |
60815-27-2 | 1g |
$ 480.00 | 2022-06-03 |
N'-(Diaminomethylene)-N-methyl-N-phenylguanidine hydrochloride 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
60815-27-2 (N'-(Diaminomethylene)-N-methyl-N-phenylguanidine hydrochloride) 関連製品
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
